2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol
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Overview
Description
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is a complex organic compound with the molecular formula C30H19F4OP. It is characterized by the presence of phosphanyl and phenyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol typically involves the reaction of 3,5-difluorophenylphosphine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Similar in structure but contains trifluoromethyl groups instead of difluorophenyl groups.
Bis(2,4,6-trimethylphenyl)phosphorus chloride: Contains trimethylphenyl groups, differing in the substitution pattern on the phenyl rings.
Uniqueness
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is unique due to its specific arrangement of difluorophenyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
185543-94-6 |
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Molecular Formula |
C30H19F4OP |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol |
InChI |
InChI=1S/C30H19F4OP/c31-21-13-22(32)16-26(15-21)36(27-17-23(33)14-24(34)18-27)25-9-4-8-20(12-25)29-11-5-10-28(30(29)35)19-6-2-1-3-7-19/h1-18,35H |
InChI Key |
PEYAYNDCLXEMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)P(C4=CC(=CC(=C4)F)F)C5=CC(=CC(=C5)F)F)O |
Origin of Product |
United States |
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